molecular formula C18H14N2O2 B11514309 methyl 4-[(E)-(quinolin-6-ylimino)methyl]benzoate

methyl 4-[(E)-(quinolin-6-ylimino)methyl]benzoate

Cat. No.: B11514309
M. Wt: 290.3 g/mol
InChI Key: PHFSZHLIYFMOEX-UHFFFAOYSA-N
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Description

METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE typically involves the condensation of quinoline derivatives with benzaldehyde derivatives under specific reaction conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinazoline: Another heterocyclic compound with diverse pharmacological properties.

    Isoquinoline: Known for its use in the synthesis of alkaloids and other bioactive molecules.

Uniqueness

METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE stands out due to its unique combination of a quinoline moiety and a benzoate ester, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

methyl 4-(quinolin-6-yliminomethyl)benzoate

InChI

InChI=1S/C18H14N2O2/c1-22-18(21)14-6-4-13(5-7-14)12-20-16-8-9-17-15(11-16)3-2-10-19-17/h2-12H,1H3

InChI Key

PHFSZHLIYFMOEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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